Pde7-IN-3 -

Pde7-IN-3

Catalog Number: EVT-8425271
CAS Number:
Molecular Formula: C18H21ClN2O4
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDE7-IN-3 is a compound classified as a phosphodiesterase 7 inhibitor, which has garnered interest for its potential therapeutic applications, particularly in the treatment of neuropathic pain and inflammatory conditions. Phosphodiesterase 7 is part of the phosphodiesterase family that specifically hydrolyzes cyclic adenosine monophosphate, playing a crucial role in regulating intracellular signaling pathways. The compound is notable for its selective inhibition of the PDE7A isoform, which is predominantly expressed in immune cells and skeletal muscle.

Source and Classification

PDE7-IN-3 is derived from a series of quinazoline derivatives synthesized through multi-step chemical reactions. The classification of this compound falls under small molecule inhibitors targeting the phosphodiesterase enzyme family, specifically PDE7A. The development of PDE7 inhibitors has been driven by their potential to modulate immune responses and treat various diseases associated with dysregulated cAMP signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of PDE7-IN-3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with quinazoline derivatives, which are modified through various chemical reactions.
  2. Reactions:
    • Monohydrazinolysis: This step involves the selective reaction of hydrazines with quinazoline derivatives to yield hydrazones.
    • Schiff Base Formation: The hydrazones are then reacted with substituted aromatic aldehydes to form Schiff bases.
    • Bromination: Subsequent bromination in acetic acid leads to the formation of fused triazoloquinazolines.
  3. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm their structures and purity .
Molecular Structure Analysis

Structure and Data

PDE7-IN-3 features a complex molecular structure characterized by a quinazoline core integrated with various heterocyclic moieties. The specific structural formula includes functional groups that enhance its binding affinity to the PDE7A enzyme.

  • Molecular Formula: The exact molecular formula can vary based on specific substituents but generally includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
  • Crystallography: X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within PDE7-IN-3, revealing critical interactions with the enzyme's active site .
Chemical Reactions Analysis

Reactions and Technical Details

PDE7-IN-3 undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Hydrolysis: As a phosphodiesterase inhibitor, PDE7-IN-3 may undergo hydrolytic reactions that could impact its efficacy.
  2. Binding Interactions: The compound forms hydrogen bonds and π-π stacking interactions within the active site of PDE7A, crucial for its inhibitory activity .
  3. Inhibition Mechanism: By inhibiting PDE7A, it increases intracellular levels of cyclic adenosine monophosphate, thereby modulating downstream signaling pathways involved in inflammation and immune responses .
Mechanism of Action

Process and Data

The mechanism of action for PDE7-IN-3 primarily involves:

  1. Inhibition of cAMP Hydrolysis: By selectively inhibiting PDE7A, PDE7-IN-3 prevents the breakdown of cyclic adenosine monophosphate, leading to elevated cAMP levels within cells.
  2. Regulation of Immune Function: Increased cAMP can suppress pro-inflammatory cytokine production in T cells, which is beneficial in conditions like asthma and other inflammatory diseases .
  3. Selectivity: The compound exhibits selectivity towards PDE7A over other phosphodiesterases, minimizing potential side effects associated with non-selective inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PDE7-IN-3 possesses distinct physical and chemical properties that are critical for its function:

  • Solubility: The solubility profile varies depending on the specific formulation but is generally optimized for bioavailability.
  • Stability: Stability studies indicate that PDE7-IN-3 maintains its integrity under physiological conditions, although specific degradation pathways may exist.
  • Melting Point: The melting point can provide insights into the purity and crystalline nature of the compound.

These properties are essential for determining the pharmacokinetics and pharmacodynamics of PDE7-IN-3 in biological systems.

Applications

Scientific Uses

PDE7-IN-3 has several promising applications in scientific research and therapeutic development:

  1. Neuropathic Pain Treatment: As indicated in patent literature, PDE7 inhibitors like PDE7-IN-3 are being explored for their ability to alleviate neuropathic pain through modulation of cAMP signaling pathways .
  2. Anti-inflammatory Agents: Research suggests that selective inhibition of PDE7A can lead to reduced inflammation in various models, making it a candidate for treating autoimmune diseases .
  3. Cancer Therapy: Emerging studies indicate potential roles for PDE7 inhibitors in cancer therapy by modulating immune responses against tumors .
Pharmacological Mechanisms of PDE7-IN-3

Selective Inhibition of Phosphodiesterase 7 Isoforms (Phosphodiesterase 7A/Phosphodiesterase 7B)

Phosphodiesterase 7-IN-3 is a potent and selective inhibitor targeting both Phosphodiesterase 7A and Phosphodiesterase 7B isoforms, which are cyclic adenosine monophosphate (cyclic adenosine monophosphate)-specific hydrolytic enzymes. Unlike other phosphodiesterase families (e.g., Phosphodiesterase 4), Phosphodiesterase 7-IN-3 exhibits minimal cross-reactivity, with >100-fold selectivity over Phosphodiesterase 3 and Phosphodiesterase 4 isoforms [1] [4]. This specificity arises from its structural interaction with the catalytic pocket of Phosphodiesterase 7, characterized by a conserved glutamine residue ("glutamine switch") that governs cyclic nucleotide binding [7]. Phosphodiesterase 7A is highly expressed in the striatum, hippocampus, and substantia nigra, while Phosphodiesterase 7B predominates in the nucleus accumbens and olfactory tubercle [1] [10]. Inhibition kinetics reveal that Phosphodiesterase 7-IN-3 non-competitively suppresses cyclic adenosine monophosphate hydrolysis, with half-maximal inhibitory concentration values in the low micromolar range (Table 1) [2].

Table 1: Selectivity Profile of Phosphodiesterase 7-IN-3 Across Phosphodiesterase Families

Phosphodiesterase FamilySubstrate SpecificityInhibition by Phosphodiesterase 7-IN-3
Phosphodiesterase 7cyclic adenosine monophosphatePotent (Half-maximal inhibitory concentration = 0.27 μM)
Phosphodiesterase 4cyclic adenosine monophosphateNegligible (>100 μM)
Phosphodiesterase 3cyclic adenosine monophosphate/cyclic guanosine monophosphateNegligible (>100 μM)
Phosphodiesterase 5cyclic guanosine monophosphateNo effect

Modulation of cyclic adenosine monophosphate-Dependent Signaling Pathways

By inhibiting cyclic adenosine monophosphate degradation, Phosphodiesterase 7-IN-3 elevates intracellular cyclic adenosine monophosphate concentrations, amplifying downstream cyclic adenosine monophosphate/protein kinase A signaling cascades. In the hippocampus, this modulates synaptic plasticity and neuroinflammatory responses by suppressing pro-inflammatory cytokine release (e.g., tumor necrosis factor-α, interleukin-1β) from microglia [3] [10]. Chronic pain and depression models demonstrate that Phosphodiesterase 7-IN-3 reverses the downregulation of cyclic adenosine monophosphate in the hippocampus, thereby restoring protein kinase A activity and brain-derived neurotrophic factor expression [3]. In addiction pathways, Phosphodiesterase 7 inhibition within the nucleus accumbens shell enhances cyclic adenosine monophosphate response element-binding protein phosphorylation and dopamine- and cyclic adenosine monophosphate-regulated neuronal phosphoprotein phosphorylation, reducing nicotine self-administration in rodents by rebalancing dopaminergic transmission [6].

Table 2: Key Cyclic Adenosine Monophosphate-Dependent Pathways Modulated by Phosphodiesterase 7-IN-3

PathwayBiological EffectExperimental Evidence
Cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding proteinUpregulates brain-derived neurotrophic factor transcription2.5-fold increase in hippocampal brain-derived neurotrophic factor after Phosphodiesterase 7-IN-3 [3]
Exchange protein activated by cyclic adenosine monophosphate/Rap1Enhances synaptic vesicle recyclingReversed nicotine-induced deficits in nucleus accumbens [6]
Nuclear factor κBSuppresses neuroinflammationReduced tumor necrosis factor-α and interleukin-6 in microglia [3]

Cross-Talk with Dopaminergic and Neurotrophic Systems

Phosphodiesterase 7-IN-3 functionally intersects with dopaminergic signaling by potentiating dopamine D1 receptor-mediated effects. In the ventral tegmental area, it attenuates spontaneous firing of dopaminergic neurons via enhanced γ-aminobutyric acidergic transmission, a mechanism dependent on protein kinase A activation downstream of cyclic adenosine monophosphate accumulation [6]. This underlies its efficacy in reducing relapse to nicotine seeking. Concurrently, Phosphodiesterase 7-IN-3 restores brain-derived neurotrophic factor levels in stress-induced models by rescuing cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding protein signaling [3] [10]. Brain-derived neurotrophic factor upregulation promotes neuronal survival and synaptogenesis, particularly in the hippocampus, where Phosphodiesterase 7A overexpression is linked to depressive phenotypes [3]. This dual modulation positions Phosphodiesterase 7-IN-3 as a regulator of reward circuitry and neuroplasticity.

Table 3: Dopamine and Brain-Derived Neurotrophic Factor Dynamics Under Phosphodiesterase 7-IN-3

SystemBaseline State in DiseaseEffect of Phosphodiesterase 7-IN-3
Dopaminergic Neurons (Ventral tegmental area)Hyperactivity in addictionFiring rate reduced by 40% via γ-aminobutyric acid potentiation [6]
Brain-Derived Neurotrophic Factor (Hippocampus)Downregulated in depressionIncreased expression by 150% [3]
D1 Receptor Signaling (Nucleus accumbens)Desensitized in nicotine withdrawalEnhanced protein kinase A phosphorylation by 80% [6]

Impact on Protein Kinase A and Cyclic Adenosine Monophosphate Response Element-Binding Protein Phosphorylation Dynamics

Phosphodiesterase 7-IN-3 exerts critical temporal control over protein kinase A and cyclic adenosine monophosphate response element-binding protein phosphorylation. In mouse models of neuropathic pain, it reverses the suppression of phosphorylated cyclic adenosine monophosphate response element-binding protein and phosphorylated protein kinase A in the hippocampus within 2 hours of administration [3]. Sustained treatment (7 days) normalizes cyclic adenosine monophosphate response element-binding protein-DNA binding activity, increasing transcription of brain-derived neurotrophic factor and B-cell lymphoma 2 [3] [10]. Electrophysiological studies confirm that cyclic adenosine monophosphate accumulation induced by Phosphodiesterase 7-IN-3 enhances long-term potentiation in hippocampal slices by 60% through protein kinase A-dependent mechanisms [10]. Notably, the inhibitor’s effect on cyclic adenosine monophosphate response element-binding protein is compartmentalized; it occurs preferentially in neuronal nuclei rather than cytosolic fractions, indicating spatial precision in transcriptional regulation [6].

Table 4: Time-Course of Phosphodiesterase 7-IN-3 Effects on Phosphorylation Events

Time Post-AdministrationPhosphorylated Protein Kinase A (pProtein Kinase A)Phosphorylated Cyclic Adenosine Monophosphate Response Element-Binding Protein (pCyclic Adenosine Monophosphate Response Element-Binding Protein)Functional Outcome
2 hours↑ 2.1-fold in hippocampus↑ 1.8-fold in neuronal nucleiAcute antinociception
24 hours↑ 3.0-fold↑ 2.5-foldReduced depression-like behavior
7 daysSustained ↑ 2.5-foldNormalized to baselineRestored synaptic plasticity

Properties

Product Name

Pde7-IN-3

IUPAC Name

3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24)

InChI Key

PFDYHSOOBQTYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.